1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol
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Overview
Description
1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol is a chemical compound with the molecular formula C12H17ClN2O. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenylmethyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol typically involves the reaction of 2-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with formaldehyde to introduce the hydroxymethyl group, yielding the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 1-[(2-chlorophenyl)methyl]-2-piperazinecarboxylic acid.
Reduction: Formation of 1-[(2-phenyl)methyl]-2-Piperazinemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol involves its interaction with specific molecular targets. It is believed to act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system. The compound binds to these receptors, altering their activity and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)methyl]-2-Piperazinecarboxylic acid
- 1-[(2-phenyl)methyl]-2-Piperazinemethanol
- 1-[(2-chlorophenyl)methyl]-2-Piperazineethanol
Uniqueness
1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperazin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-12-4-2-1-3-10(12)8-15-6-5-14-7-11(15)9-16/h1-4,11,14,16H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVPZZKZDCBBIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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